molecular formula C11H9ClN2O B1586421 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride CAS No. 205113-77-5

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Cat. No.: B1586421
CAS No.: 205113-77-5
M. Wt: 220.65 g/mol
InChI Key: VWZLNKSEPOXZKV-UHFFFAOYSA-N
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Description

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and a carbonyl chloride group at the 4-position. These substitutions confer unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of pharmacologically active compounds, such as dialkylamino (phenyl-1H-pyrazolyl)butanols . The compound’s interaction with enzymes involved in these synthetic pathways highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can affect inflammatory responses, cancer cell proliferation, and bacterial growth . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, the compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability and activity . Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Safety measures are crucial due to the use of reactive reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Amides and Esters: From nucleophilic substitution.

    Alcohols: From reduction.

    Carboxylic Acids: From oxidation.

Scientific Research Applications

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1-Phenyl-3-Methyl-1H-Pyrazole-4-Carbonyl Chloride: Similar but with a methyl group at the 3-position.

    1-Phenyl-5-Methyl-1H-Pyrazole-4-Carboxamide: Similar but with a carboxamide group.

Uniqueness

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZLNKSEPOXZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380072
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205113-77-5
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205113-77-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid from Step B (11B-2) (20.2 g, 0.1 mol) in DCM (200 mL) and DMF (730 mg, 0.01 mol) was added sulfuryl dichloride (8.73 mL, 0.12 mol) at RT. The mixture was stirred at 36° C. for 2 h. The solution was concentrated under reduced pressure and DCM (200 mL) was added to the white solid residue to form a suspension of the above corresponding acyl chloride. Yield: 98%, 1HNMR CDCl3): 8.16 (s, 1H), 7.45-7.59 (m, 5H), 2.53 (s, 3H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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